1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

Descripción general

Descripción

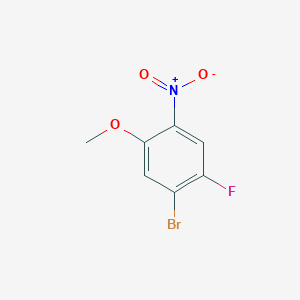

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzene, substituted with bromine, fluorine, methoxy, and nitro groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-2-fluoro-5-methoxybenzene, followed by purification to obtain the desired product . The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Nucleophilic substitution: Products include substituted amines or thiols depending on the nucleophile used.

Reduction: The major product is 1-bromo-2-fluoro-5-methoxy-4-aminobenzene.

Oxidation: The major product is 1-bromo-2-fluoro-5-methoxy-4-carboxybenzene.

Aplicaciones Científicas De Investigación

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene: Similar structure but different substitution pattern.

1-Bromo-5-fluoro-2-nitrobenzene: Lacks the methoxy group, affecting its reactivity and applications.

4-Bromo-1-fluoro-2-nitrobenzene: Different substitution pattern, leading to variations in chemical properties.

Uniqueness

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) groups creates a balance that can be exploited in various chemical reactions and applications .

Actividad Biológica

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is an organic compound characterized by its complex structure, which includes a bromine atom, a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring. It has the molecular formula and a molecular weight of approximately 250.02 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound primarily stems from its functional groups, which enhance its reactivity and interaction with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing various biological pathways. The halogen atoms (bromine and fluorine) contribute to the compound's binding affinity to enzymes and receptors, making it a valuable candidate for pharmacological research .

Pharmacological Applications

This compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of the nitro group is often linked to enhanced antimicrobial activity.

- Anticancer Properties : Research suggests that derivatives of this compound may have potential as anticancer agents. The mechanisms involve the inhibition of specific pathways critical for cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : A study reported that similar nitro-substituted compounds displayed MIC values ranging from 15.625 to 31.25 μg/mL against MRSA strains, indicating potential effectiveness in treating bacterial infections .

- Enzyme Interaction : Research focusing on enzyme binding revealed that this compound interacts with active sites on various enzymes, potentially leading to inhibition or modulation of enzymatic activity. Such interactions are crucial for developing new therapeutic agents targeting specific diseases.

- Synthesis of Derivatives : The compound serves as a precursor in the synthesis of biologically active derivatives, which have been shown to exhibit enhanced pharmacological profiles compared to their parent compounds .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 4-Bromo-2-fluoro-1-nitrobenzene | Structure | Antimicrobial |

| 5-Nitro-2-fluorobenzoic acid | Structure | Anticancer |

Future Directions

The ongoing research into this compound focuses on:

- Optimization of Synthesis : Developing efficient synthetic routes for producing this compound and its derivatives on an industrial scale.

- In-depth Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects, particularly concerning its interactions at the molecular level.

Propiedades

IUPAC Name |

1-bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEXWIUEKLTMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625090 | |

| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330794-02-0 | |

| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.